molecular formula C17H18N6O3 B2373189 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate CAS No. 1031201-64-5

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate

Cat. No.: B2373189
CAS No.: 1031201-64-5
M. Wt: 354.37
InChI Key: TVMWWVNEEATCKA-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Compounds

The compound has been utilized in the synthesis of complex organic structures. For instance, it has been used in the creation of cyclic dipeptidyl ureas, forming part of a new class of pseudopeptidic [1,2,4]triazines. These compounds are notable for their unique structural properties and potential applications in various fields of chemistry (Sañudo et al., 2006).

Formation of Heterocyclic Systems

It has also been involved in the formation of heterocyclic systems containing a benzo[h]quinazoline fragment. This process demonstrates its versatility in organic synthesis, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Grigoryan, 2018).

Coordination Polymers

The compound has been key in tuning the framework topologies of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers have been studied for their structural diversity and properties, which are significant in the field of material science, especially in the development of new types of coordination polymers (Song et al., 2009).

Metal-Organic Coordination

It has played a role in the construction of metal–organic coordination polymers. These polymers exhibit diverse characteristics based on different metal centers and substituted groups of ligands, which are crucial in the development of materials with specific luminescent and magnetic behaviors (Sun et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions can lead to changes in the protein’s activity, potentially modulating cellular responses to stress and inflammation.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound is likely to be well-absorbed in the body and could reach its target effectively.

Result of Action

The compound has been screened for its antibacterial, anticancer, and anti-TB activities . This suggests that its action at the molecular and cellular levels could have potential therapeutic effects against these conditions.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c18-11-17(8-2-1-3-9-17)20-15(24)10-26-16(25)13-4-6-14(7-5-13)23-12-19-21-22-23/h4-7,12H,1-3,8-10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMWWVNEEATCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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